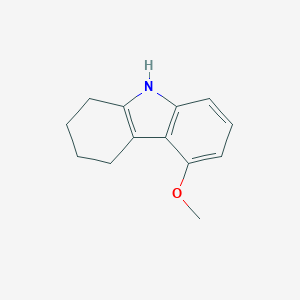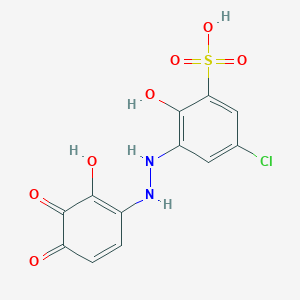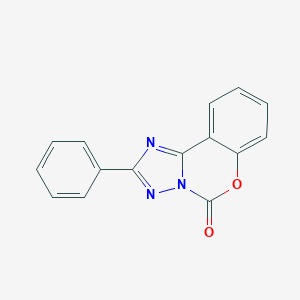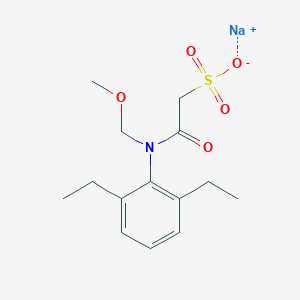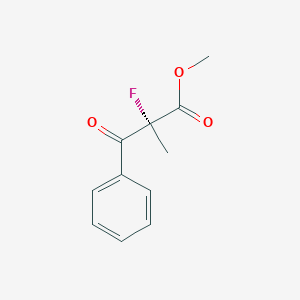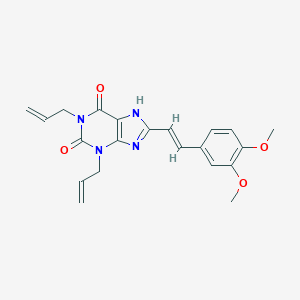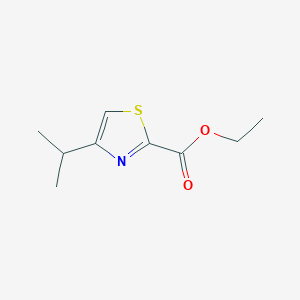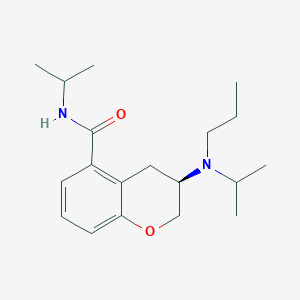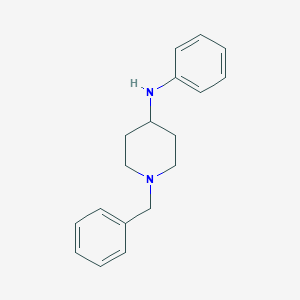![molecular formula C12H8F3NO B131362 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde CAS No. 156496-70-7](/img/structure/B131362.png)
1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde” is a chemical compound with the CAS Number: 156496-70-7 . It has a molecular weight of 239.2 and is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde . The InChI code for this compound is 1S/C12H8F3NO/c13-12(14,15)9-3-5-10(6-4-9)16-7-1-2-11(16)8-17/h1-8H .Physical And Chemical Properties Analysis
This compound has a boiling point of 88-90°C .Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Environmental and Pharmaceutical Research
- Environmental Degradation of Fluorinated Chemicals : Studies on the environmental degradation pathways of polyfluoroalkyl chemicals, which share the trifluoromethyl group, reveal insights into their fate and transformation in nature. These findings are crucial for assessing the environmental impact and developing strategies to mitigate the persistence of such compounds (Liu & Avendaño, 2013).
- Fluoroalkylation in Aqueous Media : Research on fluoroalkylation reactions in aqueous media, including trifluoromethylation, has shown significant advancement. These methodologies are pivotal for the eco-friendly synthesis of fluorinated pharmaceuticals and agrochemicals, demonstrating the importance of fluorinated groups in enhancing the properties of organic molecules (Song et al., 2018).
Advanced Materials and Molecular Design
- Supramolecular Capsules : Research into supramolecular capsules derived from calixpyrrole scaffolds, which share structural similarities with pyrrole-containing compounds, highlights the utility of pyrrole units in constructing complex molecular architectures for potential applications in molecular recognition and catalysis (Ballester, 2011).
- Optoelectronic Materials : The development of optoelectronic materials based on quinazolines and pyrimidines, which are related heterocyclic compounds, underscores the potential of pyrrole derivatives in electronic and photonic applications. These materials find use in light-emitting diodes, solar cells, and other electronic devices, showcasing the versatility of heterocyclic compounds in material science (Lipunova et al., 2018).
Antitubercular Drug Design
- Trifluoromethyl Group in Antitubercular Agents : The strategic placement of trifluoromethyl groups in antitubercular drug design has been explored for enhancing the pharmacodynamic and pharmacokinetic properties of therapeutic agents. This suggests that the trifluoromethylphenyl component of the compound could significantly impact its biological activity and drug-likeness (Thomas, 1969).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-3-5-10(6-4-9)16-7-1-2-11(16)8-17/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKJQSVGKXECDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380623 |
Source


|
| Record name | 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde | |
CAS RN |
156496-70-7 |
Source


|
| Record name | 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)
![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)
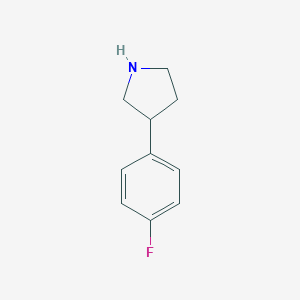
![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)
